Indole-2-carboxylic acid

Catalog No.
S582481
CAS No.
1477-50-5
M.F
C9H7NO2
M. Wt
161.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Indole-2-carboxylic acid

CAS Number

1477-50-5

Product Name

Indole-2-carboxylic acid

IUPAC Name

1H-indole-2-carboxylic acid

Molecular Formula

C9H7NO2

Molecular Weight

161.16 g/mol

InChI

InChI=1S/C9H7NO2/c11-9(12)8-5-6-3-1-2-4-7(6)10-8/h1-5,10H,(H,11,12)

InChI Key

HCUARRIEZVDMPT-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=C(N2)C(=O)O

Synonyms

Indole-2-carboxylicacid;1H-Indole-2-carboxylicacid;1477-50-5;2-Carboxyindole;2-Indolecarboxylicacid;Indol-2-CarboxylicAcid;NSC16598;1h-indol-2-carbons;Indole-2-carboxylate;2-INDOLYLFORMICACID;CHEMBL278390;HCUARRIEZVDMPT-UHFFFAOYSA-N;EINECS216-030-4;MFCD00005611;2-Indolecarboxylicacid(Indole-2-carboxylicacid);carboxyindole;2-Indolecarboxylate;indolecarboxylicacid;PubChem1690;2-carboxy-1H-indole;2-indolcarboxylicacid;Spectrum_001485;SpecPlus_000676;1H-Indole-2-carboxylic;AC1L2IWZ

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)C(=O)O

Drug Discovery and Development

One of the most promising areas of research for ICA is its potential in drug discovery and development. The indole core, a common structural motif found in many biologically active molecules, makes ICA a suitable candidate for the development of new drugs []. Researchers have explored its potential in various therapeutic areas, including:

  • Antiviral Agents: Studies have shown that ICA derivatives display promising activity against HIV-1 integrase, a crucial enzyme in the viral life cycle []. By inhibiting this enzyme, ICA derivatives could potentially prevent HIV-1 replication.
  • Anticancer Agents: Certain ICA derivatives have been shown to exhibit antiproliferative activity against various cancer cell lines. Further research is needed to explore their potential as anticancer agents.

Organic Synthesis

ICA is a valuable building block in organic synthesis due to its functional groups and reactivity. Researchers utilize ICA as a starting material for the synthesis of various complex molecules, including:

  • Natural Products: ICA can serve as a precursor for the synthesis of various natural products with diverse biological activities, such as alkaloids and terpenoids.
  • Functional Materials: ICA derivatives can be used to create novel functional materials with specific properties, such as photoactive molecules and organic semiconductors.

Chemical Biology and Medicinal Chemistry

ICA's unique structure and properties make it a valuable tool for studying various biological processes and understanding the mechanisms of action of different drugs. Researchers utilize ICA in:

  • Probe Molecules: By attaching specific functional groups to ICA, researchers can create probe molecules to study the interaction of proteins and other biomolecules with the indole scaffold.
  • Drug Design and Optimization: Understanding how ICA derivatives interact with biological targets can inform the design and optimization of new drugs with improved efficacy and selectivity [].

Indole-2-carboxylic acid is an aromatic compound characterized by a fused bicyclic structure consisting of a six-membered benzene ring and a five-membered nitrogen-containing pyrrole ring. Its chemical formula is C9H7NO2C_9H_7NO_2, and it features a carboxylic acid functional group at the second position of the indole ring. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities and applications in the synthesis of other complex molecules.

, primarily due to its carboxyl group. Some notable reactions include:

  • Decarboxylation: Indole-2-carboxylic acid can be decarboxylated to form indole through heating in water at high temperatures (approximately 255 °C) .
  • Esterification: The carboxylic acid can react with alcohols to form indole-2-carboxylic esters, often facilitated by acidic conditions or catalysts such as concentrated sulfuric acid .
  • Condensation Reactions: Indole-2-carboxylic acid can undergo condensation reactions with various amines or other nucleophiles, leading to the formation of amides or other derivatives .

Indole-2-carboxylic acid exhibits various biological activities, making it a subject of interest in pharmacology:

  • Antiviral Activity: It has been explored as a potential integrase inhibitor, which is crucial in the treatment of viral infections such as HIV. The carboxyl group enhances metal ion chelation, which is important for binding to the integrase enzyme .
  • Anticancer Properties: Some derivatives of indole-2-carboxylic acid have shown promising anticancer activity, likely due to their ability to interact with cellular targets and influence signaling pathways .
  • Neuroprotective Effects: Research indicates that certain indole derivatives may protect neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative diseases .

The synthesis of indole-2-carboxylic acid can be achieved through several methods:

  • Starting from Indole: A common approach involves the carboxylation of indole using carbon dioxide under high pressure and temperature conditions.
  • Buchwald-Hartwig Reaction: This method utilizes palladium-catalyzed coupling reactions to introduce substituents at the 3-position of indole derivatives which can subsequently yield indole-2-carboxylic acid .
  • Copper-Catalyzed Reactions: A ligand-free copper-catalyzed method allows for the efficient synthesis of esters from indole-2-carboxylic acid .

Indole-2-carboxylic acid finds applications across various domains:

  • Pharmaceutical Industry: It serves as a building block for synthesizing biologically active compounds, including antiviral and anticancer agents.
  • Agricultural Chemicals: Some derivatives are being investigated for use as plant growth regulators or pesticides.
  • Material Science: Its derivatives are explored for use in organic electronics and as precursors for novel materials.

Studies on the interactions of indole-2-carboxylic acid with biological targets have revealed significant insights:

  • Metal Ion Binding: The carboxyl group facilitates binding with metal ions, which is essential for its role as an integrase inhibitor .
  • Protein Interactions: Research has shown that derivatives can interact with various proteins involved in cell signaling pathways, influencing their activity and stability .

Indole-2-carboxylic acid shares structural similarities with several other compounds. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
IndoleBasic indole structure without the carboxyl groupLacks functional diversity compared to indole-2-carboxylic acid
Indole-3-carboxylic acidCarboxyl group at the 3-positionDifferent biological activity profile
5-HydroxyindoleHydroxyl group at the 5-positionPotentially more polar and different reactivity
IndolineSaturated derivative of indoleReduced aromaticity affects biological properties

Indole-2-carboxylic acid's unique position of the carboxyl group at the second carbon atom distinguishes it from these similar compounds, influencing its reactivity and biological interactions significantly. This positioning allows for specific interactions that are not possible with other isomers.

Physical Description

Solid

XLogP3

2.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

161.047678466 g/mol

Monoisotopic Mass

161.047678466 g/mol

Heavy Atom Count

12

LogP

2.31 (LogP)
2.31

Melting Point

206.5 °C

GHS Hazard Statements

Aggregated GHS information provided by 6 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (83.33%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (83.33%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1477-50-5

Wikipedia

Indole-2-carboxylic acid

Dates

Modify: 2023-08-15
Aleku et al. Enzymatic C-H activation of aromatic compounds through CO2 fixation. Nature Chemical Biology, DOI: 10.1038/s41589-020-0603-0, published online 27 July 2020

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